1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

Catalog No.
S14027566
CAS No.
M.F
C6H8BrI
M. Wt
286.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

Product Name

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

IUPAC Name

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane

Molecular Formula

C6H8BrI

Molecular Weight

286.94 g/mol

InChI

InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2

InChI Key

CXQSWFWWCJDXDH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CBr

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclic compound characterized by the presence of bromine and iodine substituents on a bicyclo[1.1.1]pentane framework. This compound features a unique three-dimensional structure, which contributes to its distinct chemical properties and biological activities. The bicyclo[1.1.1]pentane system is recognized for its ability to mimic the para-substituted phenyl ring, making it an intriguing candidate in medicinal chemistry and drug discovery .

That allow for the efficient preparation of bicyclo[1.1.1]pentanes under mild conditions, often yielding high purity products with minimal by-products .
  • Radical Reactions: Utilizing radical chemistry has also been effective in synthesizing this compound, particularly through one-step processes that enhance efficiency and yield .
  • Traditional Organic Synthesis: Conventional methods involve multi-step synthetic pathways that can include halogenation and substitution reactions to introduce the desired bromine and iodine substituents onto the bicyclic framework.
  • Research indicates that bicyclo[1.1.1]pentanes, including 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane, exhibit significant biological activities. These compounds have been shown to possess favorable pharmacokinetic properties, including improved oral bioavailability and metabolic stability compared to traditional phenyl ring-containing compounds . Their unique structure allows them to interact effectively with biological targets, making them valuable in drug development.

    The applications of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane are diverse:

    • Drug Discovery: Its ability to mimic phenyl rings makes it a promising scaffold in medicinal chemistry for developing new therapeutics.
    • Material Science: The rigidity and unique properties of the bicyclo[1.1.1]pentane structure lend themselves to applications in creating novel materials with specific mechanical or electronic properties.
    • Chemical Synthesis: It serves as an intermediate in various chemical syntheses, facilitating the creation of more complex molecules.

    Studies on 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane have revealed its interactions with various biological targets, showcasing its potential as a lead compound in drug design:

    • Binding Affinity: Research indicates that compounds based on this structure can exhibit high binding affinities to target proteins and enzymes, enhancing their therapeutic potential.
    • Metabolic Stability: The unique bicyclic structure contributes to improved metabolic stability, making these compounds suitable for further development into pharmaceutical agents .

    Several compounds share structural similarities with 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane:

    Compound NameStructural FeaturesUnique Aspects
    1-Cyclobutyl-3-iodobicyclo[1.1.1]pentaneContains a cyclobutyl groupExhibits different steric effects on reactivity
    1-Azido-3-iodobicyclo[1.1.1]pentaneSubstituted with an azide groupPotential for click chemistry applications
    1-Ethynylbicyclo[1.1.1]pentaneContains an ethynyl groupUseful in coupling reactions

    These compounds demonstrate variations in substituents that influence their reactivity and biological properties while maintaining the core bicyclic structure.

    Radical-Mediated Ring-Opening Strategies

    Radical-based approaches have revolutionized the synthesis of halogenated BCPs. Triethylborane (Et₃B)-initiated atom-transfer radical addition (ATRA) enables efficient ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with alkyl halides under mild conditions. This method tolerates diverse functional groups, including esters, amides, and heterocycles, making it suitable for late-stage functionalization of complex molecules. For example, TCP reacts with iodomethane in the presence of Et₃B to yield 1-iodo-3-methyl-BCP, which can be further brominated at the bridgehead position.

    Key advancements include the use of alkyl bromides as radical precursors, avoiding stoichiometric oxidants or reductants. A comparative analysis of radical initiators reveals Et₃B’s superiority in minimizing oligomeric byproducts (Table 1).

    Table 1: Efficiency of Radical Initiators in TCP Ring-Opening

    InitiatorYield (%)Byproduct FormationFunctional Group Tolerance
    Triethylborane85–92LowHigh
    AIBN60–75ModerateModerate
    DTBP50–65HighLow

    Photochemical Approaches in Flow Reactor Systems

    Photochemical methods enable precise control over halogenation reactions. Visible-light-mediated bromination using N-chlorosuccinimide (NCS) and bromine sources in flow reactors achieves monofunctionalization at the BCP bridgehead. The continuous-flow setup enhances reaction efficiency by mitigating side reactions such as over-halogenation or ring-opening. For instance, irradiating 1,3-dicarboxylic acid BCP with NCS and Br₂ at 450 nm in a microreactor selectively produces 2-bromo-BCP derivatives in 78% yield.

    This approach leverages chlorine radicals generated in situ to abstract bridgehead hydrogen atoms, followed by bromine atom transfer. Flow systems also facilitate scalability, with residence times optimized to 10–15 minutes for gram-scale syntheses.

    Transition Metal-Catalyzed Functionalization Techniques

    Iron and palladium catalysts play pivotal roles in BCP functionalization. Iron-hydride hydrogen atom transfer (HAT) enables 1,3-difunctionalization of [1.1.1]propellane, yielding cyclobutane intermediates that are subsequently halogenated. For example, iron-catalyzed hydropyridylation of propellane followed by iodination produces 3-iodo-BCP precursors, which are brominated at the methyl position using N-bromosuccinimide (NBS).

    Palladium-catalyzed cross-couplings further expand the utility of halogenated BCPs. The gem-diboromethyl-BCP derivative undergoes Suzuki-Miyaura coupling with aryl halides, enabling introduction of aromatic moieties at the bridgehead. This method achieves C(sp³)–C(sp²) bond formation with yields exceeding 80%, even for sterically hindered substrates.

    Selective Halogenation Protocols for Bridgehead Positions

    Selective halogenation at the BCP bridgehead requires careful modulation of reaction conditions. Chlorine radicals, generated via photolysis of NCS, preferentially abstract the high-bond dissociation energy (BDE) bridgehead C–H bonds (BDE ≈ 103 kcal/mol). Subsequent trapping with bromine or iodine sources yields mono-halogenated products. For iodine incorporation, copper iodide-mediated halogen exchange reactions prove effective, converting brominated intermediates to iodo derivatives with >90% selectivity.

    Table 2: Halogenation Agents and Selectivity

    Halogen SourceBridgehead Selectivity (%)Reaction Time (h)
    NBS + NCS922
    I₂/CuI884
    Br₂/hν751.5

    The 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane scaffold presents unique opportunities for carbon-carbon bond formation through various cross-coupling methodologies, leveraging both the bridgehead iodine and the bromomethyl substituent as reactive sites [1]. The bicyclo[1.1.1]pentane framework, with its strain energy of 66.6 kilocalories per mole compared to straight-chain pentane, provides distinctive reactivity patterns that enable selective functionalization approaches [2].

    Suzuki-Miyaura Cross-Coupling Applications

    The Suzuki-Miyaura reaction represents one of the most versatile approaches for functionalizing iodo-substituted bicyclo[1.1.1]pentane derivatives [1]. The bridgehead iodine in 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo palladium-catalyzed coupling with boronic acids or boronic esters under modified conditions specifically designed for sterically hindered tertiary carbon centers [3]. Research has demonstrated that the highly sterically hindered bridgehead carbon requires specialized catalyst systems, typically employing a combination of highly activated bicyclo[1.1.1]pentane boronic esters, copper oxide, and palladium dichloride bis(diphenylphosphinoferrocene) catalyst systems [3].

    The modified Suzuki-Miyaura protocol addresses the inherent challenges of coupling at the bridgehead position by utilizing the unique electronic properties of the bicyclo[1.1.1]pentane scaffold [1]. The reaction proceeds through the formation of a palladium-aryl intermediate, followed by transmetalation with the boron-containing coupling partner, and subsequent reductive elimination to form the desired carbon-carbon bond [4]. The presence of the bromomethyl group provides additional synthetic flexibility, allowing for sequential functionalization strategies where the bridgehead position can be coupled first, followed by further elaboration at the methyl bromide site [5].

    Coupling MethodCatalyst SystemReaction ConditionsSubstrate ScopeTypical Yields
    Suzuki-MiyauraPalladium(0) complexes, Palladium acetate/Triphenylphosphine60-100°C, Base (Potassium carbonate, Sodium carbonate)Aryl/Vinyl halides + Boronic acids/esters65-90%
    Modified Suzuki-MiyauraPalladium dichloride bis(diphenylphosphinoferrocene)/Copper oxideMild conditions, Sterically hinderedBicyclo[1.1.1]pentane-Boronic pinacol ester + Aryl halides70-85%
    Negishi CouplingPalladium(0) or Nickel(0) complexesRoom temperature to 80°C, Tetrahydrofuran or DimethylformamideAryl/Vinyl halides + Organozinc reagents60-85%
    Kumada (Iron-catalyzed)Iron(III) acetylacetonate/TetramethylethylenediamineRoom temperature, 1 hour, TetrahydrofuranIodo-bicyclo[1.1.1]pentane + Aryl/Heteroaryl Grignard70-92%

    Iron-Catalyzed Kumada Cross-Coupling

    The iron-catalyzed Kumada cross-coupling reaction has emerged as a particularly effective method for functionalizing the iodo-bicyclo[1.1.1]pentane framework [6] [7]. This transformation represents the first general use of iodo-bicyclo[1.1.1]pentane derivatives as electrophiles in cross-coupling reactions and the first example of Kumada coupling involving tertiary iodides [6]. The reaction employs iron(III) acetylacetonate with tetramethylethylenediamine as the catalyst system, operating under remarkably mild conditions at room temperature with reaction times typically under one hour [7].

    The mechanism involves the formation of an organoiron intermediate through transmetalation with the Grignard reagent, followed by oxidative addition of the tertiary iodide and subsequent reductive elimination [6]. The high reactivity of the bridgehead iodine, despite its tertiary nature, is attributed to the unique electronic environment created by the bicyclo[1.1.1]pentane framework, which stabilizes the transition state through strain relief [7]. This methodology demonstrates broad functional group tolerance and has been successfully applied to the synthesis of various drug analogues containing the bicyclo[1.1.1]pentane motif [6].

    Negishi and Stille Coupling Strategies

    The Negishi coupling reaction offers complementary reactivity for functionalizing halogenated bicyclo[1.1.1]pentane derivatives, particularly when enhanced functional group tolerance is required [8] [9]. The reaction involves the coupling of organozinc reagents with the iodinated bicyclo[1.1.1]pentane scaffold in the presence of palladium or nickel catalysts [8]. The organozinc reagents can be prepared through two primary methods: treatment of carbanionic compounds such as organolithium or Grignard reagents with zinc halides, or direct insertion of zinc metal into vinyl or alkyl halides in ethereal solvents [8].

    The Stille coupling reaction, while less commonly employed for bicyclo[1.1.1]pentane derivatives due to the toxicity concerns associated with organotin reagents, provides another viable pathway for carbon-carbon bond formation [10]. The reaction mechanism follows the traditional palladium-catalyzed cross-coupling pathway, involving oxidative addition of the organic halide to palladium(0), transmetalation with the organotin reagent, and reductive elimination to form the coupled product [10]. The development of supported organotin reagents on silicone backbones has addressed some of the toxicity concerns while maintaining the synthetic utility of this transformation [10].

    Nucleophilic Substitution at Halogenated Centers

    The dual halogenation pattern in 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane creates distinct reactivity profiles at the two halogenated sites, with the bromomethyl group exhibiting primary alkyl halide reactivity and the bridgehead iodine displaying tertiary halide characteristics [11] [12]. This differential reactivity enables selective functionalization strategies and provides access to diverse structural modifications through nucleophilic substitution pathways.

    Primary Carbon Reactivity at the Bromomethyl Site

    The bromomethyl substituent in 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane undergoes facile nucleophilic substitution reactions following the typical SN2 mechanism characteristic of primary alkyl halides [11]. The reaction proceeds through backside attack by the nucleophile, resulting in inversion of configuration at the methyl carbon and displacement of the bromide leaving group [11]. The rate of substitution follows the expected trend for primary halides, with reactivity generally decreasing in the order: iodide > bromide > chloride > fluoride [11].

    Common nucleophiles that readily react with the bromomethyl group include alkoxides, thiolates, cyanide, acetate, and various nitrogen-containing nucleophiles such as amines and azides [11]. The reactions typically proceed under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to 60°C depending on the nucleophile strength and desired reaction rate [5]. The high selectivity for the primary carbon center allows for clean substitution without significant competing reactions at the bridgehead position.

    Substrate TypeNucleophile ClassMechanismReaction RateSelectivityTypical Conditions
    1-Bromomethyl-3-iodo-bicyclo[1.1.1]pentaneAlkoxides, ThiolatesSN2 (at methylene position)Fast (primary carbon)High (primary site)Polar aprotic solvents, Room temperature
    1-Iodo-bicyclo[1.1.1]pentane (bridgehead)Amines, AzidesSN1/SN2 competitionModerate (tertiary, steric)Moderate (competing elimination)Polar solvents, elevated temperature
    1-Chloromethyl-3-iodo-bicyclo[1.1.1]pentaneCyanide, AcetateSN2 predominantFast (primary carbon)High (primary site)Dimethylformamide or Dimethyl sulfoxide, Room temperature to 60°C

    Bridgehead Iodine Substitution Patterns

    The bridgehead iodine in 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane presents a more complex substitution profile due to its tertiary nature and the unique geometric constraints imposed by the bicyclo[1.1.1]pentane framework [12] [13]. Unlike typical tertiary halides, which predominantly undergo SN1 reactions, the bridgehead iodine can participate in both SN1 and SN2 mechanisms depending on the reaction conditions and nucleophile characteristics [11].

    The exceptional reactivity of the bridgehead position has been attributed to the low steric hindrance and high intrinsic nucleophilicity associated with the bicyclo[1.1.1]pentane scaffold [12]. Computational analyses of the geometries and frontier molecular orbitals reveal that the bridgehead carbon possesses unique electronic characteristics that facilitate nucleophilic attack despite the apparent steric constraints [12]. This unusual reactivity pattern distinguishes bicyclo[1.1.1]pentane derivatives from other bicyclic systems such as bicyclo[2.2.2]octane, where substitution at the bridgehead position is significantly more challenging [12].

    The manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system contribute to the distinctive substitution behavior [13]. These through-space interactions influence the electronic distribution within the scaffold, affecting both the thermodynamic stability of intermediates and the kinetic barriers for nucleophilic attack [13]. The relative ease of oxidation of carboxylate derivatives, as measured by cyclic voltammetry, provides insight into the electronic effects operating through the bicyclo[1.1.1]pentane ring system [13].

    Mechanistic Considerations and Selectivity

    The mechanistic pathway for nucleophilic substitution at the bridgehead iodine depends significantly on the nature of the nucleophile and reaction conditions [11]. Strong nucleophiles such as cyanide, alkoxides, and amines can promote SN2-like displacement, while weaker nucleophiles or protic solvents may favor SN1 pathways involving carbocation intermediates [11]. The competing elimination reactions, particularly β-elimination leading to alkene formation, represent a significant challenge in optimizing substitution selectivity [11].

    The differential reactivity between the bromomethyl and bridgehead iodine sites enables sequential functionalization strategies where selective substitution can be achieved through careful choice of reaction conditions and nucleophile characteristics [5]. Temperature control plays a crucial role in selectivity, with lower temperatures generally favoring substitution at the more reactive primary site, while elevated temperatures may promote reaction at the bridgehead position [11]. The use of coordinating solvents and the addition of Lewis acids or bases can further modulate the reaction selectivity and mechanism [11].

    Post-Synthetic Modifications of Bicyclo[1.1.1]pentane Scaffolds

    The post-synthetic modification of bicyclo[1.1.1]pentane scaffolds represents a critical strategy for accessing structurally diverse derivatives from common precursors, with 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane serving as a particularly versatile intermediate [14] [15]. The development of late-stage functionalization methods has emerged as a key approach to enable structure-activity relationship studies and the exploration of chemical space around the bicyclo[1.1.1]pentane motif [14].

    Silaboration and Borylation Strategies

    The silaboration of bicyclo[1.1.1]pentane derivatives represents a fundamental transformation that enables the direct introduction of both boron and silicon functional groups onto the scaffold under mild, additive-free conditions [3]. This methodology capitalizes on the strain-release reactivity of [1.1.1]propellane, where the silaborated bicyclo[1.1.1]pentane product can be obtained on gram scale in a single step without requiring column chromatographic purification [3]. The resulting silaborated intermediate is storable and easy to handle, providing a versatile synthetic platform for further derivatization [3].

    The borylation approach has been extended to create bis-boronate derivatives that enable programmable late-stage functionalization [14] [15]. These bicyclo[1.1.1]pentane bis-boronates exhibit inherent chemoselectivity, allowing for highly selective activation and functionalization of bridgehead boronic pinacol esters while leaving the bridge position intact for subsequent derivatization [15]. This sequential functionalization strategy enables access to previously unexplored chemical space, including disubstituted and trisubstituted bicyclo[1.1.1]pentane derivatives [14].

    Transformation TypeStarting MaterialKey ReagentsMechanismProductsAdvantages
    Silaboration[1.1.1]PropellaneBis(pinacolato)diboron/TriethylsilaneStrain-release additionSilicon/Boron-functionalized bicyclo[1.1.1]pentaneMild conditions, high yield
    Borylation[1.1.1]PropellaneBis(pinacolato)diboron/InitiatorRadical chain processBoronic ester derivativesScalable, versatile
    Radical functionalizationBicyclo[1.1.1]pentane derivativesRadical initiatorsRadical propagationDiverse bicyclo[1.1.1]pentane derivativesHigh functional group tolerance
    Photochemical reactionsBicyclo[1.1.1]pentane ketones/iminesPhotocatalysts/LightEnergy transfer/Intersystem crossingRing-opened productsRoom temperature conditions

    Radical-Mediated Transformations

    Radical-mediated transformations of bicyclo[1.1.1]pentane scaffolds have emerged as powerful tools for accessing diverse functionalized derivatives [16] [17]. The strain-release amino-functionalization using electrophilic nitrogen radicals represents a particularly innovative approach, where the electrophilic nature of nitrogen radicals facilitates their addition to the strained bicyclo[1.1.1]pentane framework [17] [18]. This methodology enables multicomponent cascade reactions compatible with various external trapping agents, providing access to novel building blocks with potential applications as para-substituted aniline bioisosteres [17].

    The photocatalytic strategy for divergent preparation of functionalized bicyclo[1.1.1]pentylamines exploits the unique reactivity of nitrogen radicals with [1.1.1]propellane [18]. The reaction mechanism involves the generation of electrophilic nitrogen radicals through a reductive quenching photoredox cycle, followed by strain-release reaction with the propellane precursor [18]. The presence of strong polar effects in the transition state for carbon-nitrogen bond formation and ring opening facilitates this transformation under mild photochemical conditions [18].

    The three-component radical functionalization approach enables rapid access to highly functional allylated bicyclo[1.1.1]pentane synthons with good selectivity and yield [16]. This methodology capitalizes on the inherent reactivity of the bicyclo[1.1.1]pentane framework toward radical intermediates, providing a versatile platform for introducing diverse functional groups [16]. The compatibility with various functional groups and the ability to perform these transformations under mild conditions make radical-mediated approaches particularly attractive for late-stage functionalization applications [16].

    Photochemical and Thermal Rearrangements

    Photochemical transformations of bicyclo[1.1.1]pentane derivatives provide access to unique structural rearrangements and ring-opening reactions [19] [20]. The photochemistry of bicyclo[1.1.1]pentanone derivatives involves predominant decarbonylation pathways leading to bicyclobutane formation, with cycloreversion to allylketene representing a minor reaction mode [19]. The high strain energy and novel geometrical features of the bicyclo[1.1.1]pentane framework contribute to the distinctive photochemical behavior, particularly the unusually high energy of the singlet n-π* excited state [19].

    The strain-release [2π + 2σ] cycloaddition reactions represent another important class of photochemical transformations [20]. These reactions proceed via energy transfer to generate triplet excited states, followed by strain-release-induced bond cleavage to generate diradical intermediates [20]. The capture of secondary radicals with alkenes leads to the formation of bicyclic products through intersystem crossing and subsequent bond formation [20]. This energy transfer approach represents a novel strategy for strain-release-driven transformations with broad applicability to diverse saturated bicyclic structures [20].

    The thermal chemistry of bicyclo[1.1.1]pentane derivatives involves cycloreversion reactions driven by the release of strain energy [19]. The activation parameters and solvent effects for these processes suggest concerted mechanisms with relatively nonpolar transition states [19]. The high strain energy of the bicyclo[1.1.1]pentane framework, estimated at 66.6 kilocalories per mole, provides a significant thermodynamic driving force for these rearrangement reactions [2].

    Strain-Release Driven Transformation Mechanisms

    The strain-release driven transformations of bicyclo[1.1.1]pentane derivatives represent a fundamental class of reactions that exploit the inherent strain energy of the framework to drive chemical transformations [2] [21]. The bicyclo[1.1.1]pentane system, comprising a cyclobutyl-bridged cyclobutane structure, possesses significant strain energy that can be harnessed for various synthetic applications [2].

    Propellane Ring-Opening Mechanisms

    The [1.1.1]propellane precursor to bicyclo[1.1.1]pentane derivatives exhibits exceptional reactivity due to the highly strained central bond between the bridgehead carbons [2]. This strain energy, estimated at approximately 106 kilocalories per mole, provides a tremendous driving force for ring-opening reactions [2]. The reactivity of [1.1.1]propellane can be categorized into three primary pathways: radical, anionic, and transition metal-catalyzed processes, each operating under specific conditions and leading to different product distributions [2].

    The radical pathway involves the homolytic cleavage of the central bond to generate bicyclopentyl radicals, which can subsequently undergo various transformations including cross-coupling reactions, functionalization with external electrophiles, and cycloaddition processes [2] [22]. The photoredox-catalyzed addition of organic halides to [1.1.1]propellane exemplifies this approach, where reductive cleavage of the carbon-halogen bond generates radicals that effect strain-relief ring opening [22]. The resulting bicyclopentyl radical can undergo either propagation to form the product or oxidative quenching to generate carbocation intermediates [22].

    Reaction ClassStrain Energy (kcal/mol)Activation EnergyKey IntermediateDriving ForceRate-Determining Step
    Propellane ring-opening~106 (propellane)Low (strain-release)Bicyclopentyl radicalStrain relief (>100 kcal/mol)Initial bond formation
    Bicyclo[1.1.1]pentane strain-release66.6 (bicyclo[1.1.1]pentane vs pentane)ModerateRing-opened speciesStrain energy releaseRing opening
    Bridgehead functionalizationVariableHigh (steric hindrance)Palladacycle complexMetal coordinationOxidative addition
    Radical additionsStrain-drivenLow to moderateRadical intermediatesRadical stabilizationRadical propagation

    Electronic Effects and Orbital Interactions

    The unique bonding characteristics of the bicyclo[1.1.1]pentane framework significantly influence the reactivity patterns observed in strain-release transformations [23] [13]. The bridgehead carbon-carbon bonds exhibit unusual electronic properties, with computational studies revealing significant π-character that contributes to the distinctive reactivity profile [23]. This π-character enables the central carbon-carbon bond to react with a wide variety of electrophiles and nucleophiles in processes ranging from solvolysis-type reactions to addition of organometallic nucleophiles [23].

    The manifestations of bridgehead-bridgehead interactions play a crucial role in determining the reactivity and selectivity of strain-release transformations [13]. These through-space interactions influence the electronic distribution within the bicyclo[1.1.1]pentane framework, affecting both the stability of reaction intermediates and the kinetic barriers for bond formation and cleavage processes [13]. The relative ease of oxidation and the distinctive electrochemical behavior of bicyclo[1.1.1]pentane derivatives provide experimental evidence for these electronic effects [13].

    The orbital directionality and hybridization characteristics of the bridgehead carbons contribute to the unique reactivity patterns observed in transition metal-catalyzed transformations [21]. The "banana-shaped" molecular orbitals associated with the strained framework facilitate metal coordination and activation, lowering the kinetic barriers for oxidative addition and other fundamental steps in catalytic cycles [21]. This electronic activation, combined with the thermodynamic driving force provided by strain relief, enables transformations that would be difficult or impossible with unstrained substrates [21].

    Catalytic Activation and Transition State Stabilization

    The transition metal-catalyzed activation of bicyclo[1.1.1]pentane derivatives involves unique mechanistic features that distinguish these transformations from conventional catalytic processes [24] [25]. The palladium-mediated directed carbon-hydrogen functionalization of bicyclo[1.1.1]pentanes requires careful optimization of directing groups and supporting ligands to achieve stable metalacycle formation [24]. Computational studies have revealed that cyclometalation at palladium(II) is kinetically facile but thermodynamically unfavorable with conventional directing groups, necessitating the development of specialized ligand systems [24].

    The organocopper cross-coupling reactions demonstrate exceptional ability to achieve carbon-carbon bond formation at highly sterically hindered carbon centers through unique transmetalation mechanisms [25]. The key to the effectiveness of copper-based systems lies in the relatively low activation energy of the compact transmetalation transition state, facilitated by copper-palladium interactions and associated with small deformation energies of the reactants [25]. This mechanistic insight has enabled the development of protocols that are broadly applicable to sterically demanding substrates that are inert to conventional cross-coupling chemistry [25].

    Recent Density Functional Theory benchmarks place the free-energy barrier for alkyl radical addition to the parent [1.1.1]propellane cage near 11 – 13 kilocalories per mole, with a free‐energy of reaction between –20 and –28 kilocalories per mole [1] [2]. Because bromomethyl radical and methyl radical share comparable polarizability, the same barrier range is generally accepted for the bromomethyl radical that initiates formation of the target molecule by adding to [1.1.1]propellane at carbon-1.

    ParameterMethyl radical → propellaneBromomethyl radical → propellane (predicted)Reference
    Activation free energy12 kilocalories per mole [1]12 ± 1 kilocalories per mole [2]26, 30
    Reaction free energy–26 kilocalories per mole [1]–24 ± 2 kilocalories per mole [2]26, 30
    Cage compression (C₂–C₄ contraction) at transition state0.015 ångström [1]0.015 ± 0.002 ångström (model)26

    Key points

    • The modest barrier means radical addition proceeds at or below ambient temperature, especially under photoredox or atom-transfer conditions that continuously regenerate bromomethyl radicals [3] [1].
    • Thermodynamic driving force derives from simultaneous strain release (≈30 kilocalories per mole) and σ→π electron delocalisation over the bicyclic cage [4] [1].
    • Electronic repulsion inside the cage dominates the barrier; geometric distortion contributes only ~30 percent of the activation energy [1].

    Section 3.2 Molecular Orbital Analysis of σ–π Interactions

    Complete Active Space calculations reveal that approximately 0.09 electron relocates from the inter-bridgehead σ-bond into the σ-antibonding/bridge-π manifold in the ground state of [1.1.1]propellane [4]. This σ–π delocalisation lowers Pauli repulsion inside the cage by ≈19 kilocalories per mole and lengthens the central C–C bond from 1.540 ångström (Hartree–Fock) to 1.589 ångström (correlated wave function) [4].

    When a bromomethyl radical approaches, time-dependent electron-density difference plots indicate

    • Charge influx is first accommodated within the cage, increasing σ–π delocalisation rather than breaking the cage outright (internuclear distance ≥ 2.3 ångström) [1].
    • At the radical-addition transition state, diradical character grows; the leading electronic configuration carries one unpaired electron in each of the bonding, non-bonding and antibonding frontier orbitals (configuration weight ≈40 percent) [1].

    Consequences for selectivity

    • Regio-control Electron density localises most on the approached bridgehead; radical capture therefore occurs preferentially at that carbon, explaining exclusive C-1 bromomethylation in flow ATRA protocols [5] [3].
    • Stereoelectronic gating Compression of the wing bonds maximises side-on p-orbital overlap, so bulky or electron-withdrawing substituents on the bridge may modulate the barrier by ±2 kilocalories per mole via inductive tuning [6].

    Section 3.3 Transition-State Modeling for Halogenation Processes

    Formation of the target molecule concludes when the bromomethyl-substituted bicyclo[1.1.1]pentyl radical abstracts an iodine atom from molecular diiodine. High-level coupled-cluster computations show that the initial association of an iodine radical with [1.1.1]propellane is essentially barrierless and exergonic by 2.1 kilocalories per mole [1]. Subsequent iodine-atom transfer to give 1-iodobicyclo[1.1.1]pentane proceeds through a late transition state only 6 kilocalories per mole above the adduct [1].

    Elementary stepΔG‡ (kilocalories per mole)ΔG° (kilocalories per mole)Comment
    Iodine radical association with propellane≈0 [1]–2.1 [1]Spin density delocalised over cage
    I-atom abstraction by bicyclo radical6.3 [1]–18 [1]C–I bond strength compensates loss of σ–π energy
    Competing C₃-iodination pathway>12 (computed)Small exergonicSuppressed because distal carbon is less spin-dense [1]

    Implications for synthesis

    • Chain-carrier efficiency The low barriers sustain rapid atom-transfer radical chains, enabling gram-scale continuous-flow synthesis of iodinated BCPs with residence times <10 minutes [5].
    • Selectivity Because iodine abstraction is faster than alternative radical dimerisations, di-iodinated products dominate under iodine-rich conditions—a design principle exploited to trap the intermediate bromomethyl radical and yield the mixed bromomethyl–iodo product.

    Section 3.4 Strain-Energy Calculations in Bicyclic Systems

    Strain-release energy underpins every transformation discussed above. Homodesmotic and isodesmic analyses converge on the following strain energies:

    MoleculeStrain energy (kilocalories per mole)MethodologyReference
    [1.1.1]Propellane98 – 102 [7] [8]High-level coupled-cluster plus thermochemical cycles19, 22
    Bicyclo[1.1.1]pentane66.6 [3]Experimental heats of combustion25
    Target molecule (computed)64 ± 2Density Functional Theory homodesmotic scheme25

    Key observations

    • Insertion of bromomethyl and iodine groups relieves only ~2 kilocalories per mole of native ring strain, so the target molecule retains most of the energetic “spring” that drives subsequent functionalisation.
    • The residual strain is comparable to that of the parent bicyclic hydrocarbon, corroborating empirical stability up to 300 degrees Celsius reported for analogous diiodo derivatives [9] [3].
    • Computational scans reveal that bridgehead substitution marginally lowers the energy cost of cage compression (∂E/∂r ≈ 0.15 kilocalories per mole per 0.01 ångström), subtly accelerating further radical additions at the substituted carbon [1].

    XLogP3

    2.6

    Exact Mass

    285.88541 g/mol

    Monoisotopic Mass

    285.88541 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-10-2024

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